Electronic configuration and magnetic moment of Mn(acac)2 dihydrate
Electronic configuration and magnetic moment of Mn(acac)2 dihydrate
An In-depth Technical Guide to the Electronic Configuration and Magnetic Moment of Manganese(II) Acetylacetonate Dihydrate
Abstract
Manganese(II) acetylacetonate, in its common dihydrate form [Mn(acac)₂(H₂O)₂], serves as a crucial precursor and catalyst in various chemical syntheses.[1][2] A fundamental understanding of its electronic structure and resulting magnetic properties is paramount for professionals in materials science, catalysis, and drug development. This guide provides a comprehensive analysis of the electronic configuration of the central manganese(II) ion as dictated by crystal field theory. It further elucidates the direct correlation between this configuration and the compound's paramagnetic behavior, detailing both the theoretical prediction and the experimental determination of its magnetic moment. This document is intended to be a definitive resource, bridging theoretical principles with practical experimental methodology for researchers and scientists.
The Electronic Configuration of the Manganese(II) Center
The magnetic and chemical properties of Mn(acac)₂ dihydrate are fundamentally governed by the electronic configuration of the central manganese ion. This configuration is a direct consequence of the ion's oxidation state and the electrostatic environment created by the surrounding ligands.
The Mn(II) Ion: A d⁵ System
A neutral manganese atom (Mn), with atomic number 25, has a ground-state electron configuration of [Ar] 3d⁵ 4s².[3] In the formation of the manganese(II) cation (Mn²⁺), the atom loses the two outermost electrons from the 4s orbital, which has a higher principal quantum number.[3] This results in an Mn²⁺ ion with an electron configuration of [Ar] 3d⁵. The five valence electrons residing in the 3d orbitals are the primary determinants of the complex's electronic and magnetic character.
Ligand Field Environment and d-Orbital Splitting
In Mn(acac)₂ dihydrate, the Mn²⁺ ion is coordinated by two bidentate acetylacetonate (acac⁻) ligands and two water molecules.[4] The four oxygen atoms from the two acac⁻ ligands and the two oxygen atoms from the water molecules create a six-coordinate, approximately octahedral geometry around the central metal ion.[5]
According to Crystal Field Theory (CFT), this octahedral arrangement of negatively charged ligands removes the degeneracy of the five d-orbitals.[6] The orbitals are split into two distinct energy levels:
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A lower-energy triplet, designated t₂g (comprising the dxy, dxz, and dyz orbitals), which point between the axes and thus experience less electrostatic repulsion from the ligands.
-
A higher-energy doublet, designated eg (comprising the dx²-y² and dz² orbitals), which point directly along the axes towards the ligands and experience greater repulsion.[7][8]
The energy difference between these two levels is known as the crystal field splitting energy, Δoct .
Caption: d-Orbital Splitting in an Octahedral Field.
High-Spin Configuration: The Path of Least Resistance
For a d⁵ system like Mn²⁺, there are two possible ways to distribute the five electrons within the split t₂g and eg orbitals. The outcome depends on the relative magnitudes of the crystal field splitting energy (Δoct) and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.[6][9]
-
Low-Spin: If Δoct > P, it is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals before occupying the high-energy eg orbitals. This results in a configuration of t₂g⁵ eg⁰ with one unpaired electron.
-
High-Spin: If Δoct < P, it requires less energy for electrons to occupy the higher-energy eg orbitals than to pair up. Electrons will singly occupy all available orbitals before any pairing occurs. This results in a configuration of t₂g³ eg² with five unpaired electrons.[6][10]
The ligands in this complex, acetylacetonate and water, are considered weak- to medium-field ligands, which produce a relatively small Δoct.[9] Furthermore, the Mn²⁺ ion possesses a particularly high spin-pairing energy due to the inherent stability of the half-filled d-shell.[11][12] Consequently, for Mn(acac)₂ dihydrate, Δoct is significantly less than P , leading to the adoption of a high-spin configuration .
Caption: High-Spin d⁵ Electron Configuration.
This t₂g³ eg² configuration, with five unpaired electrons, is the ground-state electronic structure of the manganese center and the direct cause of its pronounced magnetic properties.
Magnetic Moment: Theory and Experimental Verification
The presence of unpaired electrons in the d-orbitals of Mn(acac)₂ dihydrate imparts it with paramagnetic properties, meaning it is attracted to an external magnetic field.[13][14] The strength of this attraction is quantified by the magnetic moment (μ), which can be both predicted theoretically and measured experimentally.
Theoretical Spin-Only Magnetic Moment
For first-row transition metal complexes, the magnetic moment can be accurately estimated using the spin-only formula, which considers only the contribution from the electron spins.[15] Orbital contributions are largely quenched in most environments.
The formula is given by: μ_so = √[n(n + 2)]
where:
-
μ_so is the spin-only magnetic moment in units of Bohr Magnetons (B.M.).
-
n is the number of unpaired electrons.
Based on the established high-spin d⁵ configuration, we can calculate the theoretical magnetic moments for both possible spin states of Mn(II).
| Parameter | High-Spin State | Low-Spin State |
| Electron Configuration | t₂g³ eg² | t₂g⁵ eg⁰ |
| Unpaired Electrons (n) | 5 | 1 |
| Theoretical μ_so (B.M.) | √[5(5+2)] = √35 ≈ 5.92 | √[1(1+2)] = √3 ≈ 1.73 |
This stark difference provides a clear, verifiable hypothesis: if Mn(acac)₂ dihydrate is indeed high-spin, its experimentally measured magnetic moment should be very close to 5.92 B.M.
Experimental Determination via the Gouy Method
The effective magnetic moment (μ_eff) is determined experimentally by measuring the material's magnetic susceptibility (χ), which is a measure of how much it becomes magnetized in an applied magnetic field.[15] The Gouy balance is a classic and reliable instrument for this purpose, measuring the apparent change in mass of a sample when a magnetic field is applied.[16][17][18]
-
Apparatus Setup: A cylindrical sample tube is suspended from a sensitive analytical balance such that its lower end is positioned between the poles of a powerful electromagnet, a region of a strong, uniform magnetic field, while the upper end is in a region of negligible field.[16][17]
-
Instrument Calibration: The balance constant is determined using a standard calibrant with a known magnetic susceptibility, such as HgCo(SCN)₄.[19][20] This step is crucial for ensuring the accuracy of the measurements.
-
Empty Tube Measurement: The weight of the empty, clean sample tube is measured with the magnetic field off (W_empty,off) and with the magnetic field on (W_empty,on). This accounts for the diamagnetism of the glass tube.
-
Sample Preparation: The Mn(acac)₂ dihydrate sample is finely ground to ensure uniform packing and loaded into the sample tube to a consistent, predetermined height.
-
Sample Measurement: The weight of the packed sample tube is measured with the magnetic field off (W_sample,off) and with the magnetic field on (W_sample,on).[18] A paramagnetic sample like Mn(acac)₂ dihydrate will be pulled into the field, resulting in an apparent increase in weight (W_sample,on > W_sample,off).[17]
-
Data Calculation:
-
The change in mass (Δm) due to the sample is calculated from the four weighings.
-
The mass susceptibility (χ_g) is calculated using the change in mass, sample mass, sample length, and the balance calibration constant.[14]
-
The molar susceptibility (χ_M) is obtained by multiplying the mass susceptibility by the molar mass of Mn(acac)₂ dihydrate (289.18 g/mol ).
-
-
Diamagnetic Correction: The measured molar susceptibility (χ_M,measured) includes diamagnetic contributions from the paired electrons in the Mn²⁺ core and the atoms of the ligands.[14] This diamagnetic component (χ_D) must be subtracted to isolate the paramagnetic susceptibility (χ_P). Values for diamagnetic corrections (Pascal's constants) are widely available in the literature.
-
χ_P = χ_M,measured - χ_D
-
-
Magnetic Moment Calculation: The effective magnetic moment (μ_eff) is calculated from the corrected paramagnetic susceptibility and the absolute temperature (T) of the measurement:
-
μ_eff = 2.828 * √(χ_P * T)
-
Caption: Gouy Balance Experimental Workflow.
Interpretation and Confirmation
Experimental measurements for Mn(acac)₂ dihydrate consistently yield an effective magnetic moment in the range of 5.8 to 6.0 B.M. This experimental value shows excellent agreement with the theoretically calculated spin-only value of 5.92 B.M. for a high-spin d⁵ system. This result serves as definitive experimental proof, confirming that:
-
The Mn²⁺ ion in Mn(acac)₂ dihydrate is in a high-spin state .
-
The electronic configuration is t₂g³ eg² , with five unpaired electrons .
-
There is negligible orbital angular momentum contribution to the magnetic moment, which is expected for a high-spin d⁵ ion with an orbitally non-degenerate A₁g ground state term.
Conclusion
The electronic and magnetic properties of manganese(II) acetylacetonate dihydrate are a classic and clear illustration of crystal field theory principles. The central Mn²⁺ ion is a d⁵ system situated in a weak-to-moderate octahedral ligand field. The high spin-pairing energy of Mn²⁺ dominates over the crystal field splitting energy, resulting in a high-spin electronic configuration of t₂g³ eg² with five unpaired electrons. This configuration gives rise to strong paramagnetism, with a theoretically predicted magnetic moment of approximately 5.92 B.M. This prediction is robustly confirmed by experimental data obtained from magnetic susceptibility measurements, providing a powerful synergy between theoretical modeling and empirical validation in the characterization of coordination complexes. This comprehensive understanding is vital for the rational design and application of this compound in advanced materials and chemical processes.
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